pan-KRAS-IN-5

Pan-KRAS inhibition RNA G-quadruplexes KRAS translation

Many KRAS inhibitors fail against heterogeneous mutations or unknown status. pan-KRAS-IN-5 (compound 15a) is a novel coumarin-quinolinium derivative that selectively stabilizes 5′-UTR RNA G-quadruplexes (rG4s) within KRAS mRNA, suppressing translation of G12D, G12V, G13D, G12R, G12A, and wild-type amplified KRAS. - Broad antiproliferative activity across multiple KRAS-driven cells - Validates KRAS dependency in PDX/organoids with mixed mutational status - Standard global shipping, no special permits required for R&D use

Molecular Formula C31H36FIN4O2
Molecular Weight 642.5 g/mol
Cat. No. B12385796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepan-KRAS-IN-5
Molecular FormulaC31H36FIN4O2
Molecular Weight642.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C4=CC(=C(C=C4C=C3)F)NCCN5CCCC5)C.[I-]
InChIInChI=1S/C31H35FN4O2.HI/c1-4-36(5-2)26-13-9-23-18-24(31(37)38-30(23)20-26)10-12-25-11-8-22-19-27(32)28(21-29(22)34(25)3)33-14-17-35-15-6-7-16-35;/h8-13,18-21H,4-7,14-17H2,1-3H3;1H/b12-10+;
InChIKeyVNLMNCKBXYKVCA-VHPXAQPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pan-KRAS-IN-5: A Pan-KRAS Translation Inhibitor


pan-KRAS-IN-5 (compound 15a, CAS 3027172-23-9) is a novel coumarin-quinolinium derivative that functions as a pan-KRAS translation inhibitor by selectively targeting and stabilizing 5′-UTR RNA G-quadruplexes (rG4s) within the KRAS mRNA [1]. This mechanism suppresses KRAS protein translation and consequently blocks downstream MAPK and PI3K-AKT oncogenic signaling pathways [1]. In contrast to covalent, mutation-specific inhibitors that target individual KRAS mutants (e.g., G12C or G12D), pan-KRAS-IN-5 is designed to address a broader range of KRAS mutations, including G12D, G12V, G13D, G12R, and G12A, as well as KRAS wild-type amplified cancers [2][3]. The compound has demonstrated significant antiproliferative activity against KRAS-driven cancer cells and effectively inhibited tumor growth in a KRAS-mutant xenograft model [1].

mRNA-targeted translation inhibition via 5′-UTR rG4 stabilization
Supports pan-KRAS pathway studies independent of specific protein mutation
Differentiated workflow from mutation-specific KRAS protein inhibitors

pan-KRAS-IN-5: Why Not Interchangeable


Substituting pan-KRAS-IN-5 with other KRAS inhibitors, such as the covalent KRAS-G12C inhibitor Sotorasib (AMG-510) or the non-covalent KRAS-G12D inhibitor MRTX1133, is scientifically invalid due to fundamental differences in their molecular targets and mechanisms of action [1]. Mutation-specific inhibitors like Sotorasib or MRTX1133 are designed to bind with high selectivity to a single KRAS mutant protein, showing minimal activity against other common KRAS mutants or wild-type KRAS [1]. Consequently, they are ineffective in the majority of KRAS-driven cancers that do not harbor that specific mutation. In contrast, pan-KRAS-IN-5 operates upstream by targeting the KRAS mRNA rG4 structure, a mechanism that is independent of the specific protein mutation [2]. This allows for the simultaneous suppression of multiple oncogenic KRAS variants [2]. Therefore, substituting a mutation-specific inhibitor for pan-KRAS-IN-5 in experiments involving a panel of cell lines with diverse KRAS mutations would lead to erroneous, negative results and a flawed interpretation of KRAS dependency. Conversely, using pan-KRAS-IN-5 in a model driven exclusively by a single KRAS mutant would not recapitulate the specific protein-binding interactions of a dedicated inhibitor like MRTX1133. The data below quantitatively delineate these critical distinctions.

Mutation-specific inhibitors May not suppress pan-KRAS signaling in heterogeneous models; activity limited to targeted mutants.
Translation vs. binding mechanism Translation inhibition may yield different pathway-response dynamics compared to direct protein binding.
Single-mutant model context Using a pan-KRAS translation inhibitor in a model driven exclusively by one mutant may not replicate specific protein-binding interactions.

pan-KRAS-IN-5: Comparative Evidence


Pan-KRAS Inhibition via RNA G-Quadruplex Targeting

Unlike mutation-specific inhibitors such as MRTX1133 (KRAS-G12D selective) and Sotorasib (KRAS-G12C selective), pan-KRAS-IN-5 acts as a pan-KRAS translation inhibitor by targeting 5′-UTR RNA G-quadruplexes (rG4s) [1]. This mechanism is independent of specific KRAS protein mutations, allowing for the suppression of a broad range of oncogenic KRAS variants [1]. This fundamental mechanistic difference provides a unique advantage for studying KRAS-driven cancers with heterogeneous or unknown mutational profiles.

Mechanism
Class-level inference
Targets KRAS mRNA 5′-UTR rG4; blocks MAPK/PI3K-AKT pathways vs. mutation-specific protein binding (MRTX1133, Sotorasib)
Mutation-agnostic mechanism supports pan-KRAS study context.
Class-level inference; source review recommended.
Pan-KRAS inhibition RNA G-quadruplexes KRAS translation

Broad-Spectrum Antiproliferative Activity

While specific IC50 values for pan-KRAS-IN-5 are not yet widely published in public databases, the compound was selected from a series of 50 derivatives for its exceptional antiproliferative activity against a panel of KRAS-driven cancer cells, including those with diverse mutations [1]. This is in stark contrast to mutation-specific inhibitors like Sotorasib, which show potent activity only in cell lines with the G12C mutation (IC50 of ~0.006 µM in NCI-H358) but are completely inactive against non-G12C lines (IC50 > 7.5 µM) [2].

Antiproliferative
Cross-study context
pan-KRAS-IN-5: active across KRAS mutants; Sotorasib: IC50 ~0.006 µM (G12C), >7.5 µM (non-G12C) — >1000-fold difference.
Supports selection for broad KRAS pathway inhibition; mutation-specific inhibitor restricted to G12C models.
Cross-study values; verify in target panel.
Antiproliferative activity KRAS mutants Cancer cell lines

In Vivo Tumor Growth Inhibition in Xenografts

In a KRAS-mutant xenograft mouse model, treatment with pan-KRAS-IN-5 (compound 15a) resulted in effective inhibition of tumor growth and a significant reduction in KRAS protein expression [1]. This demonstrates its translational potential and validates its mechanism of action in a complex physiological system. While mutation-specific inhibitors like MRTX1133 have shown significant antitumor activity in KRAS-G12D-specific models [2], pan-KRAS-IN-5's activity in a model with a different or unspecified KRAS mutation underscores its broader applicability.

In vivo xenograft
Cross-study context
KRAS-mutant xenograft: tumor growth inhibition and reduced KRAS expression observed.
Supports in vivo pan-KRAS model-response context.
Model-specific validation required; comparator G12D model context differs.
In vivo efficacy Xenograft model KRAS mutant

pan-KRAS-IN-5: Key Research Applications


Probing Pan-KRAS Dependency in Heterogeneous Tumor Models

As demonstrated by its mutation-agnostic mechanism of action and broad-spectrum antiproliferative activity [1], pan-KRAS-IN-5 is the optimal chemical probe for investigating the overall KRAS dependency in heterogeneous tumor models. This includes patient-derived xenografts (PDX) or organoids with unknown or mixed KRAS mutational status, where mutation-specific inhibitors like Sotorasib or MRTX1133 would fail to provide a complete picture of KRAS pathway addiction [1][2].

Investigating Resistance to Mutation-Specific KRAS Inhibitors

The unique translation inhibition mechanism of pan-KRAS-IN-5, which is independent of the KRAS protein mutation [1], makes it a crucial tool for studying acquired resistance. Researchers can use pan-KRAS-IN-5 to determine if resistant cells remain dependent on KRAS signaling, or if they have switched to alternative oncogenic drivers, by comparing its efficacy before and after the development of resistance to a mutation-specific inhibitor [1].

Validating KRAS as a Target in Non-G12C/G12D Mutants

Given its activity against a range of KRAS-driven cancer cells [1] and its effective tumor growth inhibition in a KRAS-mutant xenograft model [1], pan-KRAS-IN-5 is the preferred tool for validating KRAS as a target in cancer types or models harboring less common KRAS mutations (e.g., G12V, G13D, G12R). This fills a critical gap left by the majority of clinical-stage KRAS inhibitors which are restricted to a single mutation.

Application
Selection Property
Validation Focus
Heterogeneous tumor model studies
Mutation-agnostic translation inhibition
Pan-KRAS pathway dependency in mixed-mutation models
Acquired resistance research
Mechanism independent of protein mutation
KRAS signaling dependence after resistance to mutation-specific inhibitors
Validation in rare KRAS mutants
Broad-spectrum antiproliferative activity
Target engagement in G12V, G13D, G12R mutants

Technical Documentation Hub

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42 linked technical documents
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